molecular formula C10H10FNO4 B1314305 Ethyl 2-(5-fluoro-2-nitrophenyl)acetate CAS No. 121303-77-3

Ethyl 2-(5-fluoro-2-nitrophenyl)acetate

Cat. No.: B1314305
CAS No.: 121303-77-3
M. Wt: 227.19 g/mol
InChI Key: LCFNDAZGQHXNRA-UHFFFAOYSA-N
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Description

Ethyl 2-(5-fluoro-2-nitrophenyl)acetate is an organic compound with the molecular formula C10H10FNO4 It is a derivative of phenylacetate, where the phenyl ring is substituted with a fluorine atom and a nitro group

Mechanism of Action

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, making them potential targets for Ethyl 2-(5-fluoro-2-nitrophenyl)acetate.

Mode of Action

It is known that the compound interacts with its targets, leading to changes in their function . The presence of the fluoro and nitro groups in the compound may influence its interaction with these targets, potentially enhancing its binding affinity and efficacy.

Biochemical Pathways

Similar compounds have been shown to influence a variety of biological activities, suggesting that this compound may also affect multiple pathways . The downstream effects of these interactions could include a range of cellular responses, depending on the specific targets and pathways involved.

Pharmacokinetics

These properties are crucial in determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

Based on the activities of similar compounds, it can be hypothesized that the compound may exert a range of effects at the molecular and cellular levels . These effects would be dependent on the specific targets and pathways influenced by the compound.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can impact the compound’s stability and its interactions with its targets . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(5-fluoro-2-nitrophenyl)acetate typically involves the esterification of 2-(5-fluoro-2-nitrophenyl)acetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(5-fluoro-2-nitrophenyl)acetate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous base or acid.

Common Reagents and Conditions

    Reduction: Hydrogen gas and palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products Formed

    Reduction: Ethyl 2-(5-amino-2-nitrophenyl)acetate.

    Substitution: Ethyl 2-(5-substituted-2-nitrophenyl)acetate.

    Hydrolysis: 2-(5-fluoro-2-nitrophenyl)acetic acid.

Scientific Research Applications

Ethyl 2-(5-fluoro-2-nitrophenyl)acetate has several applications in scientific research:

    Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential anti-inflammatory and anticancer properties.

    Material Science: It is used in the development of novel materials with specific electronic and optical properties.

    Biological Studies: The compound is used in studies to understand the effects of fluorine and nitro substitutions on biological activity.

    Industrial Applications: It is employed in the synthesis of agrochemicals and specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(4-fluoro-2-nitrophenyl)acetate
  • Ethyl 2-(5-chloro-2-nitrophenyl)acetate
  • Ethyl 2-(5-bromo-2-nitrophenyl)acetate

Uniqueness

Ethyl 2-(5-fluoro-2-nitrophenyl)acetate is unique due to the specific positioning of the fluorine and nitro groups on the phenyl ring. This arrangement can significantly influence the compound’s chemical reactivity and biological activity compared to its analogs with different substituents.

Properties

IUPAC Name

ethyl 2-(5-fluoro-2-nitrophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO4/c1-2-16-10(13)6-7-5-8(11)3-4-9(7)12(14)15/h3-5H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCFNDAZGQHXNRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C=CC(=C1)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701228907
Record name Benzeneacetic acid, 5-fluoro-2-nitro-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701228907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121303-77-3
Record name Benzeneacetic acid, 5-fluoro-2-nitro-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=121303-77-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzeneacetic acid, 5-fluoro-2-nitro-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701228907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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